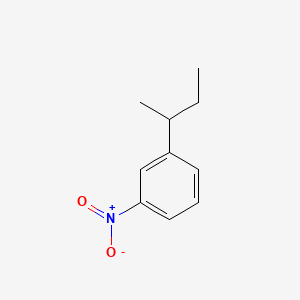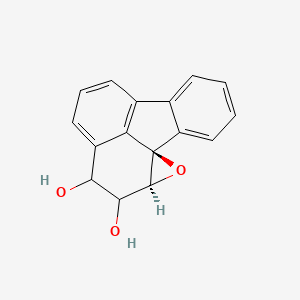
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene is a complex organic compound characterized by its unique molecular structure. It contains multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and the behavior of aromatic systems. In biology and medicine, it may be investigated for its potential biological activities and interactions with biomolecules. Industrial applications could include its use as an intermediate in the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene involves its interaction with molecular targets such as enzymes and receptors. The pathways involved may include the modulation of oxidative stress and the inhibition of specific enzymatic activities. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Compared to other similar compounds, syn-2,3-Dihydroxy-1,10b-epoxy-1,2,3-trihydrofluoranthene stands out due to its unique combination of functional groups and aromatic rings. Similar compounds include other epoxy and dihydroxy derivatives of polycyclic aromatic hydrocarbons. The presence of both hydroxyl and epoxy groups in this compound provides distinct chemical properties and reactivity .
Propiedades
Número CAS |
83349-66-0 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
(1R,3S)-2-oxapentacyclo[8.6.1.01,3.06,17.011,16]heptadeca-6,8,10(17),11,13,15-hexaene-4,5-diol |
InChI |
InChI=1S/C16H12O3/c17-13-10-6-3-5-9-8-4-1-2-7-11(8)16(12(9)10)15(19-16)14(13)18/h1-7,13-15,17-18H/t13?,14?,15-,16+/m0/s1 |
Clave InChI |
XFISQOLBVZLENT-SSHXOBKSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C4[C@@]25[C@@H](O5)C(C(C4=CC=C3)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C25C(O5)C(C(C4=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14165907.png)
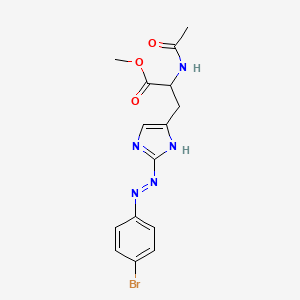

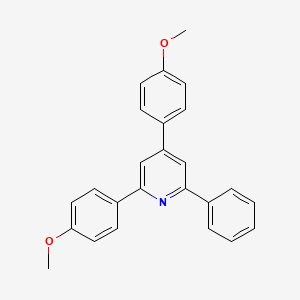
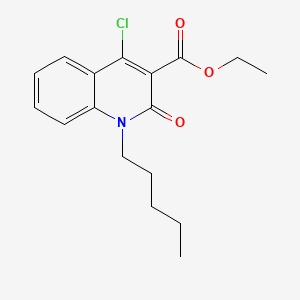
![N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine](/img/structure/B14165941.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B14165951.png)

![N'-[2-(4-methoxyphenyl)acetyl]pyridine-2-carbohydrazide](/img/structure/B14165954.png)
![2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14165972.png)
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
